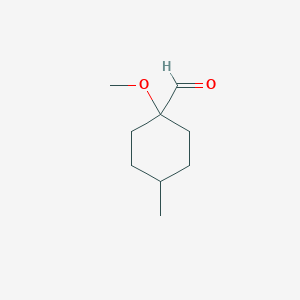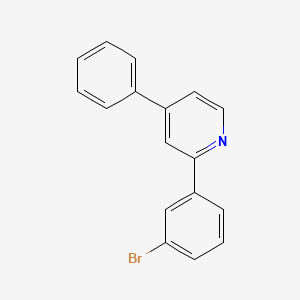
GnemontaninA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnemontanin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids, including Gnemontanin A, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . Gnemontanin A has attracted significant interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gnemontanin A involves complex organic reactions. The compound is typically obtained through the polymerization of monomeric stilbenes. The synthetic route includes the formation of an 8-O-4’ bond between two stilbene units . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the polymerization process.
Industrial Production Methods: Industrial production of Gnemontanin A is still in its nascent stages. The primary method involves the extraction and purification of the compound from the caulis of Gnetum montanum. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Gnemontanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert Gnemontanin A into its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gnemontanin A, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying polymerization and other organic reactions.
Biology: Gnemontanin A exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Gnemontanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Gnemontanin A scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Gnemontanin A targets specific enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Gnemontanin A is part of a family of stilbene dimers, including:
Gnemontanin B, C, D, E, F, and G: These compounds share similar structures but differ in their polymerization modes and biological activities.
Gnetuhainin P and I: These are other stilbene dimers isolated from Gnetum montanum with distinct structural features.
Uniqueness: Gnemontanin A stands out due to its specific 8-O-4’ polymerization mode, which imparts unique chemical and biological properties. Its potential therapeutic applications and stability make it a compound of significant interest in scientific research and industrial applications .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(E)-2-[4-[(1R,2R)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30-/m1/s1 |
InChI Key |
TZHQHJNJBSIEPZ-FHLBMGARSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
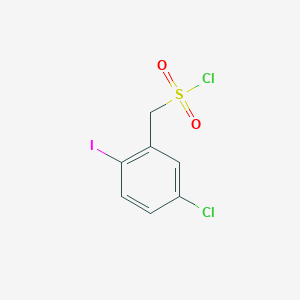

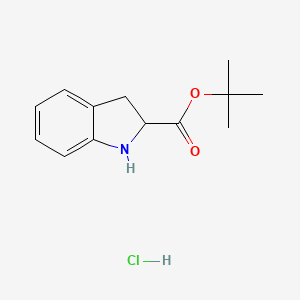

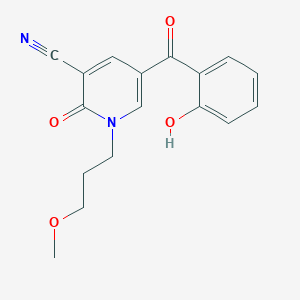
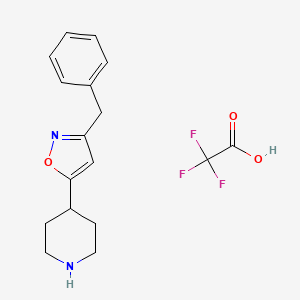
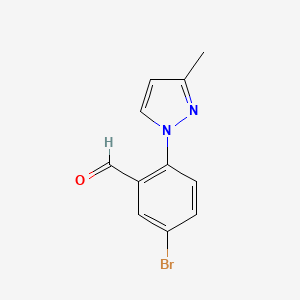
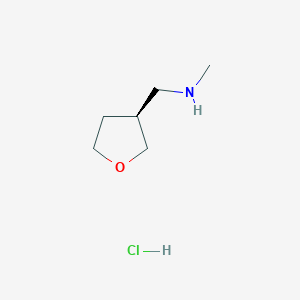
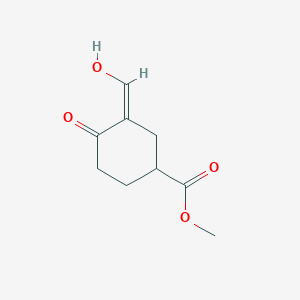
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)

